Acetic acid;5,7-dimethyloct-6-en-1-ol
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
92037-76-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;5,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-9(2)8-10(3)6-4-5-7-11;1-2(3)4/h8,10-11H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
XYMVDAHEZYMRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)C=C(C)C.CC(=O)O |
Origin of Product |
United States |
Contextualization of 5,7 Dimethyloct 6 En 1 Yl Acetate Within Complex Organic Molecules
5,7-Dimethyloct-6-en-1-yl acetate (B1210297), more commonly known as citronellyl acetate, is a naturally occurring monoterpenoid found in the essential oils of plants like citronella and rose. foreverest.netbibliotekanauki.pl While it is extensively utilized in the fragrance and flavor industries for its characteristic fruity, rosy scent, its application as a starting material in the total synthesis of complex organic molecules is an area of growing interest. foreverest.net As a chiral building block, it offers a readily available source of stereochemistry for the synthesis of more intricate natural products and bioactive compounds.
The synthetic utility of citronellyl acetate stems from its bifunctional nature, possessing both an ester and a carbon-carbon double bond. These functional groups can be selectively transformed to introduce new functionalities and build molecular complexity. For instance, the ester can be hydrolyzed to the corresponding alcohol (citronellol) or undergo transesterification reactions. The double bond, on the other hand, can participate in a variety of addition and oxidation reactions.
One notable application of a citronellol (B86348) derivative in the synthesis of complex heterocyclic structures is the formation of isoindolinones. In a rhodium-catalyzed reaction, an aryl hydroxamate linked to S-citronellol was successfully converted to the corresponding isoindolinone with excellent diastereoselectivity. acs.org This transformation highlights the potential of using chiral terpenes like citronellol to control the stereochemistry of complex, multi-ring systems.
Furthermore, citronellyl acetate and related compounds serve as precursors for the synthesis of various insect pheromones, which are structurally complex and often chiral molecules used for pest management. google.com The specific stereochemistry of these pheromones is crucial for their biological activity, making chiral starting materials like citronellyl acetate valuable in their synthesis.
Overview of 5,7 Dimethyloct 6 En 1 Ol Isocitronellol As a Precursor in Chemical Transformations
Systematic IUPAC Naming Conventions for the Chemical Compound and its Alcohol Precursor
The systematic names for the ester and its alcohol precursor are determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. These conventions provide an unambiguous method for naming chemical structures.
5,7-Dimethyloct-6-en-1-ol (The Alcohol Precursor): The IUPAC name for the alcohol is broken down as follows:
-oct- : The longest continuous carbon chain contains eight carbon atoms.
-en- : Indicates the presence of a carbon-carbon double bond.
-ol : The principal functional group is an alcohol (-OH).
-1-ol : The alcohol group is located on the first carbon atom (C1).
-6-en- : The double bond is located between C6 and C7.
5,7-dimethyl- : Two methyl (-CH₃) groups are attached to the chain at positions C5 and C7.
The numbering of the carbon chain begins at the end closest to the highest priority functional group, the alcohol, thus assigning it the lowest possible locant (C1).
5,7-Dimethyloct-6-en-1-yl Acetate (B1210297) (The Ester): This compound is the acetate ester formed from 5,7-dimethyloct-6-en-1-ol and acetic acid.
Acetate : This part of the name identifies the ester as being derived from acetic acid.
5,7-Dimethyloct-6-en-1-yl : This portion names the alcohol-derived alkyl group. The "-ol" suffix of the alcohol is replaced with "-yl" to indicate its role in the ester linkage.
The structure is therefore an acetate group (-OCOCH₃) attached to the first carbon of the 5,7-dimethyloct-6-en chain.
| Compound | Parent Chain | Primary Functional Group | Unsaturation | Substituents |
|---|---|---|---|---|
| 5,7-Dimethyloct-6-en-1-ol | Octane (B31449) | -1-ol | -6-ene | 5,7-dimethyl |
| 5,7-Dimethyloct-6-en-1-yl Acetate | Octane | -1-yl Acetate | -6-ene | 5,7-dimethyl |
Common Synonyms and Historical Designations
While many organic compounds have common or trivial names, 5,7-dimethyloct-6-en-1-ol is not widely documented under such names. Its more common positional isomer, 3,7-dimethyloct-6-en-1-ol, is widely known as Citronellol. wikipedia.orgnih.gov
The historical designation "Isocitronellol" has been mentioned in relation to similar structures. However, this name is typically associated with 3,7-dimethyloct-7-en-3-ol, another positional isomer, and should not be used for 5,7-dimethyloct-6-en-1-ol. nih.gov No specific common synonyms for 5,7-dimethyloct-6-en-1-ol or its acetate are well-established in scientific literature.
Chiral Centers and Enantiomeric Considerations for 5,7-Dimethyloct-6-en-1-ol
Chirality is a key stereochemical feature of 5,7-dimethyloct-6-en-1-ol. A chiral center is a carbon atom attached to four different groups.
In the structure of 5,7-dimethyloct-6-en-1-ol, the carbon at position 5 (C5) is a chiral center. It is bonded to:
A hydrogen atom (-H)
A methyl group (-CH₃)
A -CH₂CH₂CH₂CH₂OH group
A -CH=C(CH₃)₂ group
The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The specific spatial arrangement, or configuration, at the C5 center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to two distinct enantiomers:
(5S)-5,7-dimethyloct-6-en-1-ol nih.gov
(5R)-5,7-dimethyloct-6-en-1-ol
These enantiomers will have identical physical properties (e.g., boiling point, density) but will differ in their interaction with plane-polarized light (optical activity) and other chiral molecules. The ester, 5,7-dimethyloct-6-en-1-yl acetate, also possesses the same chiral center at C5 and therefore also exists as (5R) and (5S) enantiomers.
Diastereomeric Relationships within the Octane Skeleton
Diastereomers are stereoisomers that are not mirror images of each other. youtube.com This phenomenon arises when a molecule has two or more chiral centers. youtube.com
5,7-Dimethyloct-6-en-1-ol has only one chiral center (C5). Consequently, it can only exist as a pair of enantiomers and does not have diastereomers.
To illustrate a diastereomeric relationship, one could consider a related, hypothetical saturated compound: 5,7-dimethyloctan-1-ol . In this molecule, the double bond is removed, making the carbon at position 7 (C7) a second chiral center. With two chiral centers (C5 and C7), four stereoisomers are possible:
(5R, 7R)
(5S, 7S)
(5R, 7S)
(5S, 7R)
In this set, the (5R, 7R) and (5S, 7S) isomers are enantiomers of each other. Likewise, the (5R, 7S) and (5S, 7R) isomers are enantiomers. The relationship between any non-enantiomeric pair, such as (5R, 7R) and (5R, 7S), is diastereomeric. youtube.com Diastereomers have different physical properties.
Positional and Skeletal Isomers Relevant to Synthetic Pathways
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For 5,7-dimethyloct-6-en-1-ol (molecular formula C₁₀H₂₀O), numerous isomers exist, which are important to consider in synthetic chemistry to avoid the formation of undesired byproducts.
Positional Isomers: These isomers have the same carbon skeleton but differ in the location of their functional groups or substituents. Several positional isomers are well-known monoterpenoid alcohols.
3,7-Dimethyloct-6-en-1-ol (Citronellol): The most common isomer, where the methyl group is at C3 instead of C5. wikipedia.orgnist.gov It is a major component of rose and citronella oils. wikipedia.org
3,7-Dimethyloct-2-en-1-ol: An isomer where the double bond is between C2 and C3. thegoodscentscompany.com
3,7-Dimethyloct-7-en-3-ol (Isocitronellol): The alcohol group is at C3 and the double bond is at C7. nih.gov
3,7-Dimethyloct-1-en-3-ol (Dihydrolinalool): An isomer with the double bond at C1 and the alcohol at C3. thegoodscentscompany.com
Skeletal Isomers: These isomers have a different connectivity in their carbon framework. libretexts.org This can include different branching patterns or cyclic structures. While the number of possible skeletal isomers for C₁₀H₂₀O is vast, examples from the monoterpenoid family include cyclic structures like isopulegol or menthol, which have a cyclohexane (B81311) ring.
The corresponding esters of these isomers, such as 3,7-dimethyloct-6-en-1-yl acetate (Citronellyl acetate), are also significant compounds. nih.govnih.gov
| Isomer Type | IUPAC Name | Common Name | Reference |
|---|---|---|---|
| Positional | 3,7-Dimethyloct-6-en-1-ol | Citronellol | wikipedia.orgnist.gov |
| Positional | 3,7-Dimethyloct-7-en-3-ol | Isocitronellol | nih.gov |
| Positional | 3,7-Dimethyloct-1-en-3-ol | Dihydrolinalool | thegoodscentscompany.com |
| Skeletal | 2-Isopropyl-5-methylcyclohexan-1-ol | Menthol |
Table of Mentioned Compounds
| Systematic Name | Common/Other Name |
|---|---|
| 5,7-Dimethyloct-6-en-1-ol | - |
| 5,7-Dimethyloct-6-en-1-yl acetate | - |
| 3,7-Dimethyloct-6-en-1-ol | Citronellol |
| 3,7-Dimethyloct-6-en-1-yl acetate | Citronellyl acetate |
| 3,7-Dimethyloct-7-en-3-ol | Isocitronellol |
| 3,7-Dimethyloct-2-en-1-ol | - |
| 3,7-Dimethyloct-1-en-3-ol | Dihydrolinalool |
| 5,7-Dimethyloctan-1-ol | - |
| 2-Isopropyl-5-methylcyclohexan-1-ol | Menthol |
Advanced Synthetic Methodologies for 5,7 Dimethyloct 6 En 1 Ol and Its Acetate Derivative
Strategies for Carbon-Carbon Bond Formation in the C10 Skeleton
The construction of the C10 skeleton of citronellol (B86348) and its derivatives can be approached from various starting materials, employing a range of carbon-carbon bond-forming reactions. These strategies are crucial in developing efficient and stereoselective synthetic routes.
Synthesis from Levulic Acid Precursors
Levulinic acid, a versatile platform chemical derived from the degradation of C6 sugars, presents a valuable starting point for the synthesis of various organic molecules, including terpenoid precursors. aimspress.comaimspress.com Its functional groups, a ketone and a carboxylic acid, allow for a variety of chemical transformations.
Lactone Reduction and Subsequent Dehydration Routes (e.g., 4,7-dimethyl-1,4-octanolide)
One potential synthetic pathway from levulinic acid involves the formation of a lactone intermediate, which can then be further modified. For instance, a substituted γ-lactone like 4,7-dimethyl-1,4-octanolide could serve as a key intermediate. While the direct synthesis of this specific lactone is not extensively documented, analogous syntheses of similar lactones, such as 2,4-dimethyl-5-octanolide, have been reported and can provide a methodological framework. tandfonline.com The general approach involves the reaction of a levulinate ester with an appropriate organometallic reagent to introduce the necessary carbon framework, followed by cyclization to the lactone.
The subsequent reduction of the lactone, for example using a powerful reducing agent like lithium aluminum hydride (LiAlH4), would yield the corresponding diol. This diol can then undergo selective dehydration to introduce the double bond at the desired position, ultimately leading to the citronellol skeleton.
Ring Cleavage with Hydrogen Chloride and Ethanol, Followed by Dehydrochlorination and Bouveault-Blanc Reduction
An alternative strategy involves the ring opening of a levulinic acid-derived intermediate. Levulinic acid and its esters can be subjected to reactions with reagents like hydrogen chloride in the presence of an alcohol such as ethanol. researchgate.netgoogle.com This can lead to the formation of an open-chain chloro-ester.
Subsequent dehydrochlorination of this intermediate would generate an unsaturated ester. The final step in this proposed sequence would be the reduction of the ester functionality to the primary alcohol. The Bouveault-Blanc reduction, a classic organic reaction that uses sodium metal in an alcohol solvent (typically ethanol), is a suitable method for this transformation. wikipedia.org This reduction is particularly useful for large-scale industrial preparations due to its cost-effectiveness compared to metal hydride reagents. nih.gov
Olefin Functionalization Approaches
Functionalization of readily available olefinic compounds is a common and powerful strategy in natural product synthesis. This approach often involves the selective reaction at one of the double bonds of a diene.
Alkylation Reactions of Dienes (e.g., 3,7-dimethylocta-1,6-diene with Aluminum Alkyls)
The selective functionalization of a diene like 3,7-dimethylocta-1,6-diene (also known as β-citronellene) can be a key step in the synthesis of citronellol. While reactions with organoaluminum compounds on this specific diene are not widely reported, related transformations on similar terpenes are known. For instance, reactions involving the addition of radicals generated from manganese(III) acetate (B1210297) to 3,7-dimethylocta-1,6-diene have been studied, showing that the reaction can occur at either the 1,2- or 6,7-double bond depending on the nature of the radical. rsc.org Furthermore, reactions of this diene with other transition metals like rhodium(III) and thallium(III) have been shown to lead to oxidation and cyclization products. rsc.org These studies provide a foundation for exploring selective alkylation reactions to build the desired carbon skeleton.
Catalytic Hydrogenation and Other Reduction Strategies
Catalytic hydrogenation is a fundamental and widely used industrial process for the synthesis of alcohols from unsaturated aldehydes and ketones. In the context of citronellol synthesis, this method is of paramount importance.
The selective hydrogenation of citral (B94496), which is a mixture of the E-isomer geranial and the Z-isomer neral, is a major industrial route to citronellol. The challenge in this hydrogenation is to selectively reduce the aldehyde group while preserving the C=C double bond at the 6,7-position. Various catalytic systems have been developed to achieve this selectivity.
For example, nickel-supported catalysts have been investigated for the selective hydrogenation of citral to citronellol. researchgate.net The choice of support material and catalyst preparation method significantly influences the selectivity. Another approach is the use of polymer-stabilized platinum and ruthenium colloids as catalysts for the hydrogenation of citronellal (B1669106) to citronellol. researchgate.netsci-hub.ru The addition of metal cations to these colloidal catalysts can enhance both the activity and the selectivity towards the desired unsaturated alcohol. sci-hub.ru
Below is a table summarizing the results of citral hydrogenation under different catalytic conditions:
| Catalyst | Support | Reaction Conditions | Citral Conversion (%) | Citronellol Selectivity (%) |
|---|---|---|---|---|
| Ni | Al2O3 | 2.3 bar H2, 2-pentanol | - | 85 |
| Ni/wFCC | Waste Fluid Catalytic Cracking Catalyst | 180 °C, 90 min, 3.0 MPa H2 | 98.5 | 86.6 (for Citronellal) |
| PVP-Pt Colloid | - | With Co2+ modification | - | 98.4 |
The data indicates that high selectivity for the desired alcohol can be achieved by careful selection of the catalyst and reaction conditions. The hydrogenation of both C=C bonds can be achieved using a nickel catalyst, which leads to the formation of tetrahydrogeraniol. wikipedia.org
Esterification Protocols for the Formation of 5,7-Dimethyloct-6-en-1-yl Acetate
The conversion of 5,7-dimethyloct-6-en-1-ol to its acetate derivative is a key transformation that imparts desirable fragrance characteristics. This is typically achieved through esterification, and several protocols have been developed to optimize this process.
Direct esterification involves the reaction of 5,7-dimethyloct-6-en-1-ol with acetic acid, typically in the presence of an acid catalyst to accelerate the reaction rate. This method is widely employed due to its straightforward nature and the ready availability of the reactants.
Commonly used acid catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts like ion-exchange resins. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water, a byproduct, is essential. This can be achieved through azeotropic distillation or the use of dehydrating agents.
The general reaction is as follows:
CH₃COOH + HO-(CH₂)₄-CH(CH₃)-CH=C(CH₃)₂ ⇌ CH₃COO-(CH₂)₄-CH(CH₃)-CH=C(CH₃)₂ + H₂O
Key Parameters in Direct Esterification:
| Parameter | Influence on the Reaction | Typical Conditions |
| Catalyst | Increases the rate of reaction by protonating the carbonyl oxygen of the acetic acid, making it more electrophilic. | Strong acids (e.g., H₂SO₄), solid acids (e.g., Amberlyst-15). |
| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions. | 80-120 °C |
| Reactant Ratio | Using an excess of one reactant (usually acetic acid) can shift the equilibrium towards the product side. | Molar ratio of alcohol to acid can range from 1:1 to 1:3. |
| Water Removal | Crucial for achieving high conversion by shifting the equilibrium. | Azeotropic distillation with a Dean-Stark apparatus, molecular sieves. |
Detailed research findings indicate that the choice of catalyst can significantly impact the selectivity and yield of the reaction. While strong mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. Solid acid catalysts offer the advantage of easier separation and recyclability, aligning with greener chemistry principles.
Transesterification is an alternative method for the synthesis of 5,7-dimethyloct-6-en-1-yl acetate, which involves the reaction of 5,7-dimethyloct-6-en-1-ol with another acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. This process can be advantageous as it can be carried out under milder conditions compared to direct esterification.
When vinyl acetate is used as the acyl donor, the reaction is practically irreversible because the byproduct, vinyl alcohol, tautomerizes to the more stable acetaldehyde. This irreversibility drives the reaction to completion, often resulting in high yields of the desired ester.
The reaction with vinyl acetate is as follows:
CH₂=CHOCOCH₃ + HO-(CH₂)₄-CH(CH₃)-CH=C(CH₃)₂ → CH₃COO-(CH₂)₄-CH(CH₃)-CH=C(CH₃)₂ + CH₃CHO
Catalysts for transesterification can be acidic, basic, or enzymatic. For the synthesis of fragrance esters, palladium-based catalysts have been shown to be effective in the transvinylation of carboxylic acids with vinyl acetate.
Comparison of Acyl Donors in Transesterification:
| Acyl Donor | Advantages | Disadvantages |
| Ethyl Acetate | Readily available, low cost. | Equilibrium-limited reaction, requires removal of ethanol. |
| Vinyl Acetate | Irreversible reaction, high yields. | More expensive than ethyl acetate. |
Enzymatic esterification has emerged as a powerful tool in the synthesis of fine chemicals and fragrance compounds, offering high selectivity and mild reaction conditions. Lipases are the most commonly used enzymes for this purpose. They can catalyze the esterification of 5,7-dimethyloct-6-en-1-ol with acetic acid or an acyl donor in non-aqueous media.
The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enhances its stability and reusability. A notable example is the use of Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support, which has demonstrated high efficiency in the synthesis of various terpene esters.
Key Features of Enzymatic Esterification:
| Feature | Description |
| High Selectivity | Enzymes can exhibit high chemo-, regio-, and enantioselectivity, which is particularly important for the synthesis of chiral fragrance molecules. |
| Mild Conditions | Reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption and minimizing side reactions. |
| Green Chemistry | The use of biodegradable catalysts (enzymes) and often solvent-free conditions aligns well with the principles of green chemistry. |
| Substrate Specificity | Lipases can be selective for the type of alcohol and acyl donor used, allowing for targeted synthesis. |
Research on the enzymatic synthesis of citronellyl acetate, a structurally similar terpene ester, has shown that transesterification with vinyl acetate is significantly faster than direct esterification. This suggests that a similar approach would be highly effective for the synthesis of 5,7-dimethyloct-6-en-1-yl acetate.
Stereoselective Synthesis of 5,7-Dimethyloct-6-en-1-ol and its Acetate
The biological activity and olfactory properties of many fragrance molecules are highly dependent on their stereochemistry. 5,7-Dimethyloct-6-en-1-ol possesses a chiral center at the C5 position, leading to the existence of (R)- and (S)-enantiomers. The stereoselective synthesis of a single enantiomer is therefore of great interest to produce fragrances with specific and consistent scent profiles.
Several strategies can be employed for the stereoselective synthesis of chiral alcohols and their derivatives:
Use of a Chiral Pool: This approach utilizes readily available enantiomerically pure natural products as starting materials. For instance, the synthesis of citronellol analogues has been achieved starting from (R)-pulegone, which establishes the stereointegrity at the C3 position of the citronellol skeleton. A similar strategy could be envisioned for 5,7-dimethyloct-6-en-1-ol by selecting an appropriate chiral precursor.
Chiral Catalysts: Asymmetric catalysis involves the use of a chiral catalyst to induce stereoselectivity in a reaction. This can include asymmetric hydrogenation, epoxidation, or dihydroxylation reactions to introduce the desired stereocenter.
Enzymatic Resolution: This method involves the use of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture. For example, in the kinetic resolution of a racemic alcohol, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. This has been successfully applied to the resolution of various terpene alcohols.
Conceptual Approach for Stereoselective Synthesis:
| Step | Description |
| 1. Asymmetric Synthesis of the Alcohol | Employing a chiral auxiliary or a chiral catalyst to synthesize either the (R)- or (S)-enantiomer of 5,7-dimethyloct-6-en-1-ol. |
| 2. Enzymatic Resolution of the Racemic Alcohol | Using a lipase to selectively acylate one enantiomer of racemic 5,7-dimethyloct-6-en-1-ol, followed by separation of the resulting ester and the unreacted alcohol. |
| 3. Esterification of the Enantiopure Alcohol | Once the desired enantiomer of the alcohol is obtained, it can be esterified using the methods described in section 3.2 to produce the enantiopure acetate. |
Principles of Green Chemistry in Synthetic Route Design
The application of green chemistry principles to the synthesis of fragrances is becoming increasingly important to minimize the environmental impact of the chemical industry. mdpi.comnih.gov These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Application of Green Chemistry Principles to the Synthesis of 5,7-Dimethyloct-6-en-1-yl Acetate:
| Principle | Application in Synthesis |
| 1. Prevention | Designing synthetic routes that minimize waste generation, for example, by optimizing reaction conditions to maximize yield and selectivity. du.ac.in |
| 2. Atom Economy | Choosing reactions that maximize the incorporation of all materials used in the process into the final product. Addition reactions are highly atom-economical. |
| 3. Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and solvents. For example, replacing hazardous mineral acids with solid acid catalysts or enzymes. |
| 4. Designing Safer Chemicals | While the target molecule is defined, this principle encourages the consideration of the toxicological profile of intermediates and byproducts. |
| 5. Safer Solvents and Auxiliaries | Minimizing the use of organic solvents or replacing them with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov Enzymatic reactions can often be run in solvent-free systems. |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Enzymatic reactions are a prime example of this. |
| 7. Use of Renewable Feedstocks | Sourcing starting materials from renewable resources, such as plant-derived terpenes. |
| 8. Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce the number of reaction steps and waste generated. |
| 9. Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. This includes the use of solid acid catalysts and enzymes, which can often be recycled and reused. |
| 10. Design for Degradation | Designing products that can break down into innocuous substances after their use. Terpene-based fragrances are generally biodegradable. |
| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring and control to prevent the formation of byproducts and ensure reaction completion. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents, such as explosions, fires, and releases to the environment. |
By integrating these principles into the design of synthetic routes for 5,7-dimethyloct-6-en-1-ol and its acetate, it is possible to develop more sustainable and environmentally responsible manufacturing processes. The use of biocatalysis, in particular, offers a promising avenue for achieving these goals.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and stereochemistry of acetic acid; 5,7-dimethyloct-6-en-1-ol can be elucidated.
The ¹H NMR spectrum of acetic acid; 5,7-dimethyloct-6-en-1-ol provides a wealth of information regarding the number and environment of protons in the molecule. The integration of each signal corresponds to the number of protons, while the chemical shift (δ) indicates the electronic environment, and the multiplicity reveals the number of neighboring protons.
Key diagnostic signals include a singlet at approximately 2.05 ppm, characteristic of the methyl protons of the acetate (B1210297) group. The protons on the carbon adjacent to the ester oxygen (C1) are expected to appear as a triplet around 4.07 ppm. The vinyl proton at C6 would likely resonate as a doublet of doublets around 5.10 ppm, coupled to the proton at C5 and the vinyl methyl group at C7. The various methylene (B1212753) and methine protons of the octenyl chain would appear in the upfield region of the spectrum, between approximately 1.2 and 2.0 ppm. The methyl groups at C5 and C7 would also have distinct signals.
Interactive ¹H NMR Data Table for Acetic acid; 5,7-dimethyloct-6-en-1-ol
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 4.07 | t | 6.8 | 2H |
| H-2 | 1.65 | m | - | 2H |
| H-3 | 1.30 | m | - | 2H |
| H-4 | 1.42 | m | - | 2H |
| H-5 | 2.01 | m | - | 1H |
| H-6 | 5.10 | dd | 8.5, 1.5 | 1H |
| H-7 (CH₃) | 1.68 | s | - | 3H |
| H-8 (CH₃) | 0.95 | d | 6.7 | 6H |
| Acetate CH₃ | 2.05 | s | - | 3H |
Note: Spectra are typically recorded in CDCl₃ at a specific frequency (e.g., 400 MHz). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its functional group and electronic environment.
For acetic acid; 5,7-dimethyloct-6-en-1-ol, the carbonyl carbon of the acetate group is expected to have a chemical shift in the range of 170-172 ppm. The carbon attached to the ester oxygen (C1) would appear around 64-65 ppm. The olefinic carbons (C6 and C7) would resonate in the 124-132 ppm region. The remaining aliphatic carbons, including the methyl groups, would be found in the upfield region of the spectrum (17-40 ppm).
Interactive ¹³C NMR Data Table for Acetic acid; 5,7-dimethyloct-6-en-1-ol
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 64.5 |
| C-2 | 28.9 |
| C-3 | 25.8 |
| C-4 | 37.2 |
| C-5 | 39.8 |
| C-6 | 124.7 |
| C-7 | 131.8 |
| C-8 (CH₃) | 22.6 |
| C-5 (CH₃) | 19.4 |
| Acetate C=O | 171.2 |
| Acetate CH₃ | 21.1 |
Note: Spectra are typically recorded in CDCl₃ at a specific frequency (e.g., 100 MHz).
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, a cross-peak between the signals at 4.07 ppm (H-1) and 1.65 ppm (H-2) would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, the proton signal at 4.07 ppm would show a correlation to the carbon signal at 64.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com The HMBC spectrum is particularly useful for piecing together different fragments of the molecule. A key correlation would be observed between the acetate methyl protons (δ ≈ 2.05 ppm) and the ester carbonyl carbon (δ ≈ 171.2 ppm), as well as the C-1 protons (δ ≈ 4.07 ppm) and the carbonyl carbon, confirming the ester linkage.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) for acetic acid; 5,7-dimethyloct-6-en-1-ol would be expected at an m/z corresponding to its molecular weight. A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. A prominent peak would likely be observed corresponding to the loss of acetic acid (60 Da) via a McLafferty-type rearrangement, if sterically feasible. Another characteristic fragmentation would be the cleavage of the C-O bond of the ester, leading to an acylium ion [CH₃CO]⁺ at m/z 43. Fragmentation of the octenyl side chain would also produce a series of characteristic ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For acetic acid; 5,7-dimethyloct-6-en-1-ol (C₁₂H₂₂O₂), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its elemental formula, distinguishing it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of a newly synthesized compound or for identifying an unknown substance.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations result in the absorption of IR radiation at characteristic wavenumbers, which are then plotted as a spectrum of transmittance or absorbance. The IR spectrum of acetic acid;5,7-dimethyloct-6-en-1-ol is expected to exhibit distinct absorption bands corresponding to its ester, alkene, and alkane moieties.
The key functional groups and their anticipated IR absorption ranges are:
Ester Group (C=O and C-O): The most prominent feature in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Another characteristic absorption for the ester is the C-O stretching vibration, which is expected to be observed in the 1000-1300 cm⁻¹ region.
Alkene Group (C=C and =C-H): The carbon-carbon double bond (C=C) stretching vibration is expected to produce a medium to weak absorption band around 1640-1680 cm⁻¹. The vinylic C-H bond (=C-H) will show a stretching absorption at wavenumbers above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range. nih.gov
Alkane Groups (C-H): The aliphatic C-H bonds from the octenyl chain and the methyl groups will exhibit strong stretching absorptions in the region of 2850-2960 cm⁻¹. nih.gov
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1735-1750 | Strong |
| Ester | C-O Stretch | 1000-1300 | Medium |
| Alkene | C=C Stretch | 1640-1680 | Medium to Weak |
| Alkene | =C-H Stretch | 3020-3100 | Medium |
| Alkane | C-H Stretch | 2850-2960 | Strong |
Chiral Chromatography (e.g., GC-MS, HPLC) for Enantiomeric Excess Determination
Due to the presence of a chiral center at the C5 position of the octenyl chain, this compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial in fields such as fragrance and pheromone research, where the biological activity can be enantiomer-specific. Both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are employed for this purpose.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive and selective technique for the analysis of volatile chiral compounds. The separation of enantiomers is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. For terpenoid esters like this compound, β-cyclodextrin-based CSPs are particularly effective. gcms.czlcms.cz The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. The mass spectrometer then serves as a detector, providing mass information for structural confirmation.
Key aspects of enantiomeric excess determination by chiral GC-MS include:
Chiral Stationary Phase: Derivatized cyclodextrins, such as permethylated or acetylated β-cyclodextrin, are widely used for the enantioselective analysis of terpenoids. sci-hub.sechromatographyonline.com Columns like the Rt-βDEXsa have shown excellent resolution for structurally similar compounds like β-citronellol. gcms.czlcms.cz
Temperature Program: A slow oven temperature ramp (e.g., 1-3°C/min) is often employed to enhance the resolution between the enantiomers. gcms.cz
Carrier Gas: Hydrogen or helium is typically used as the carrier gas, with optimized linear velocities to maximize separation efficiency. gcms.czresearchgate.net
Detection: The mass spectrometer can be operated in either full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification.
The following interactive data table provides a hypothetical, yet representative, set of experimental conditions for the chiral GC-MS analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin based column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 1 min), then ramp at 2 °C/min to 200 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu (Full Scan) |
| Ion Source Temperature | 230 °C |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for the separation of enantiomers. It utilizes a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including esters. researchgate.netsemanticscholar.org
The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The different stabilities of these complexes result in different retention times.
Key considerations for enantiomeric excess determination by chiral HPLC include:
Chiral Stationary Phase: Polysaccharide-based columns, such as Chiralpak® or Chiralcel® series, are often the first choice for method development due to their wide range of applications. nih.govpsu.edu
Mobile Phase: The choice of mobile phase is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol) are commonly used. psu.edu The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
Flow Rate: A typical flow rate for analytical separations is around 0.5 to 1.0 mL/min.
Detection: A UV detector is commonly used if the analyte possesses a chromophore. If not, a refractive index detector (RID) or a chiral detector like a circular dichroism (CD) detector can be employed.
The interactive data table below outlines a typical set of conditions for the chiral HPLC analysis of this compound.
| Parameter | Condition |
| HPLC System | |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) (250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | |
| Type | UV (if applicable) or Refractive Index Detector (RID) |
| Wavelength | Dependent on chromophore or using RID |
Chemical Reactivity and Transformation of 5,7 Dimethyloct 6 En 1 Yl Acetate and 5,7 Dimethyloct 6 En 1 Ol
Reactions Involving the Olefinic Moiety
The carbon-carbon double bond at the 6-position is a site of rich reactivity, susceptible to various addition reactions.
Hydrogenation: The olefinic bond can be selectively reduced without affecting the alcohol or acetate (B1210297) functional group. Catalytic hydrogenation, typically using catalysts like platinum (Pt) or nickel (Ni), saturates the double bond to yield 3,7-dimethyloctan-1-ol (B75441) (tetrahydrogeraniol) wikipedia.org. This transformation is significant in the fragrance industry for producing compounds with different scent profiles. For instance, the hydrogenation of citronellal (B1669106), the aldehyde corresponding to citronellol (B86348), over nickel-based zeolite catalysts produces 3,7-dimethyl-1-octanol.
Halogenation: The double bond readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂) wikipedia.orglibretexts.org. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion libretexts.orgmasterorganicchemistry.com. This results in the formation of a vicinal dihalide, specifically 6,7-dihalo-3,7-dimethyloctan-1-ol. The stereospecific nature of this reaction is a key feature, leading to the trans-configuration of the added halogens libretexts.orgmasterorganicchemistry.com. When the reaction is performed in a nucleophilic solvent like water, a halohydrin is formed instead, with the halogen and a hydroxyl group adding across the double bond.
Epoxidation: The trisubstituted double bond of 5,7-dimethyloct-6-en-1-ol can be chemoselectively converted to an epoxide. This reaction is often carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The greater nucleophilicity of the 6,7-double bond compared to other potential reaction sites in related molecules like geraniol (B1671447) allows for high selectivity. This transformation yields 6,7-epoxy-3,7-dimethyloctan-1-ol, a valuable intermediate for further synthesis.
Hydroboration: Hydroboration-oxidation provides a method to hydroxylate the double bond with anti-Markovnikov regioselectivity. The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃-THF) across the double bond, followed by oxidation with hydrogen peroxide and a base. This process would yield 3,7-dimethyl-7-hydroxyoctan-1-ol, converting the parent compound into a diol. The stereochemistry of the addition is syn, with the hydrogen and boron atoms adding to the same face of the double bond.
Transformations at the Alcohol Functional Group of 5,7-Dimethyloct-6-en-1-ol
The primary alcohol group at the 1-position is a key site for various transformations, enabling the synthesis of a diverse array of derivatives.
Oxidation Reactions to Carbonyl Compounds
As a primary alcohol, 5,7-dimethyloct-6-en-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to selectively oxidize the primary alcohol to its corresponding aldehyde, 5,7-dimethyloct-6-en-1-al (citronellal). Enzymatic methods have also been developed, for instance, using a copper radical alcohol oxidase to convert the related terpenoid geraniol to geranial, demonstrating the potential for green chemistry approaches in these transformations nih.gov.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol further to the carboxylic acid, 5,7-dimethyloct-6-en-1-oic acid (citronellic acid).
Etherification and Other Derivatizations
The hydroxyl group can be converted into an ether through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Furthermore, the alcohol can undergo other derivatizations, including the formation of silyl ethers by reaction with silyl halides (e.g., tert-butyldimethylsilyl chloride), which are often used as protecting groups in multi-step syntheses.
Hydrolysis and Transesterification Reactions of the Acetate Ester
5,7-Dimethyloct-6-en-1-yl acetate contains an ester functional group that is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be hydrolyzed back to the parent alcohol (5,7-dimethyloct-6-en-1-ol) and acetic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is a reversible process where the ester is protonated, making it more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification) is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide, to yield the alcohol and the carboxylate salt of acetic acid.
Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. It is an equilibrium-controlled process that can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. Lipases are also highly effective catalysts for transesterification reactions, offering mild conditions and high selectivity. The kinetics of lipase-catalyzed synthesis of citronellyl acetate have been studied, with some models indicating a ping-pong bi-bi mechanism that is inhibited by the product, citronellyl acetate researchgate.netscielo.br. The choice of solvent and enzyme can significantly impact reaction yields and rates bibliotekanauki.pl. Studies on the acid-catalyzed transesterification of citronellol with various alkyl acetates have also been conducted to determine optimal reaction conditions iscre28.org.
| Reaction Type | Reactants | Catalyst | Products | Key Findings |
| Hydrolysis | 5,7-Dimethyloct-6-en-1-yl acetate, Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 5,7-Dimethyloct-6-en-1-ol, Acetic Acid (or its salt) | Reversible with acid catalysis; irreversible with base catalysis. |
| Transesterification | 5,7-Dimethyloct-6-en-1-yl acetate, Alcohol (R'-OH) | Acid, Base, or Lipase (B570770) Enzyme | 5,7-Dimethyloct-6-en-1-ol, New Ester (CH₃COOR') | Equilibrium process. Lipases offer high selectivity under mild conditions. researchgate.netscielo.briscre28.org |
| Enzymatic Synthesis | 5,7-Dimethyloct-6-en-1-ol, Acyl Donor (e.g., Vinyl Acetate) | Lipase (e.g., from Pseudomonas fluorescens) | 5,7-Dimethyloct-6-en-1-yl acetate | High yields (over 99%) can be achieved in green solvents like ionic liquids. scielo.br |
Rearrangement Reactions and Conformational Analysis
The flexible acyclic carbon chain of 5,7-dimethyloct-6-en-1-ol and its acetate allows for a variety of conformations. Under certain conditions, particularly those involving carbocation intermediates, the carbon skeleton can undergo rearrangement.
Acid-catalyzed cyclization of the corresponding aldehyde, citronellal, to form isopulegol (B1217435) is a well-known biomimetic reaction acs.org. This intramolecular ene reaction or carbocation-mediated process highlights the propensity of this carbon skeleton to form cyclic structures researchgate.netresearchgate.net. While less common for the alcohol itself under mild conditions, treatment with strong acids or Lewis acids could potentially initiate similar cyclization or rearrangement pathways, such as Wagner-Meerwein shifts, if a carbocation were formed at a suitable position. Conformational analysis, while not extensively detailed in readily available literature for this specific molecule, would be governed by minimizing steric interactions between the methyl groups and achieving staggered conformations along the sp³-hybridized carbon chain.
Role as a Synthetic Building Block in Complex Molecule Synthesis
Both enantiomers of 5,7-dimethyloct-6-en-1-ol (R)- and (S)-citronellol, are valuable chiral building blocks in organic synthesis. Their utility stems from the presence of multiple functional groups and a chiral center at the C3 position.
A primary application is in the fragrance industry, where citronellol itself is used for its characteristic floral, rosy scent wikipedia.orgventos.com. It also serves as a precursor for other important fragrance molecules. For example, intramolecular cyclization and rearrangement can lead to the formation of rose oxide, another valuable aroma compound wikipedia.orgpreprints.org.
Precursor in Polymer Chemistry (e.g., Polyether Synthesis)
While the application of 5,7-dimethyloct-6-en-1-ol as a direct precursor in polymer chemistry, specifically in polyether synthesis, is not extensively detailed in publicly available research, its structure suggests theoretical viability for such applications. The primary alcohol group could, in principle, be initiated for ring-opening polymerization of cyclic ethers to form polyether chains. The pendant alkene group would then be incorporated along the polymer backbone, offering sites for post-polymerization modification.
The synthesis of functional polyolefins is an area of active research, where monomers containing functional groups are polymerized to introduce specific properties to the resulting polymer. In this context, 5,7-dimethyloct-6-en-1-ol could serve as a functional comonomer in coordination polymerization with olefins like ethylene or propylene. The presence of the hydroxyl group, however, can interfere with many traditional Ziegler-Natta and metallocene catalysts. Therefore, protection of the alcohol functionality would likely be a prerequisite for successful polymerization.
Table 1: Potential Polymerization Strategies for 5,7-Dimethyloct-6-en-1-ol
| Polymerization Type | Role of 5,7-dimethyloct-6-en-1-ol | Necessary Modifications | Potential Polymer Structure |
| Ring-Opening Polymerization | Initiator | None | Polyether with a 5,7-dimethyloct-6-en-1-oxy initiating group |
| Coordination Polymerization | Comonomer | Protection of the hydroxyl group (e.g., as a silyl ether) | Polyolefin with pendant 5,7-dimethyloct-6-en-1-oxy (protected) groups |
| Radical Polymerization | Comonomer | Potential for chain transfer reactions | Co-polymer with vinyl monomers, incorporating the alkene functionality |
Intermediate in the Synthesis of Advanced Organic Compounds
The bifunctional nature of 5,7-dimethyloct-6-en-1-ol and its acetate derivative makes them potential intermediates in the synthesis of more complex organic molecules. The separate reactivity of the alcohol/acetate and the alkene allows for selective transformations at either end of the molecule.
The alkene moiety can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functionalities. For instance, epoxidation of the double bond would yield an epoxide, a versatile intermediate for further reactions. Ozonolysis of the alkene would cleave the carbon-carbon double bond, leading to the formation of carbonyl compounds, which are valuable precursors in organic synthesis.
The alcohol group of 5,7-dimethyloct-6-en-1-ol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to various ester or ether derivatives. The acetate group in 5,7-dimethyloct-6-en-1-yl acetate can be hydrolyzed to regenerate the alcohol or be displaced by other nucleophiles.
While specific examples of the use of these particular compounds in the synthesis of advanced organic molecules are not prominent in the literature, their structural motifs are found in various natural products and pharmacologically active compounds. For example, the synthesis of chiral intermediates for complex molecules sometimes involves transformations of similar terpene-derived structures.
Table 2: Potential Chemical Transformations of 5,7-Dimethyloct-6-en-1-ol and its Acetate
| Functional Group | Reagent/Condition | Product Functional Group |
| Alkene | H₂, Pd/C | Alkane |
| Alkene | Br₂ | Dibromoalkane |
| Alkene | m-CPBA | Epoxide |
| Alkene | 1. O₃; 2. Zn/H₂O | Aldehyde and Ketone |
| Alcohol | PCC | Aldehyde |
| Alcohol | Jones Reagent | Carboxylic Acid |
| Acetate | LiAlH₄ | Alcohol |
| Acetate | NaOH, H₂O | Alcohol |
Synthesis and Characterization of Derivatives and Analogues of 5,7 Dimethyloct 6 En 1 Yl Acetate
Structural Modifications of the Alkyl Chain
Modifications to the alkyl chain of 5,7-dimethyloct-6-en-1-yl acetate (B1210297) can lead to a diverse range of analogues with unique properties. These modifications can involve alterations to the carbon skeleton, such as chain lengthening, shortening, branching, and cyclization.
One common approach to modifying the alkyl chain is through reactions involving the terminal double bond. For instance, selective hydrogenation of the double bond can yield 5,7-dimethyloctan-1-yl acetate, a saturated analogue. Conversely, isomerization reactions can be employed to shift the position of the double bond, leading to a variety of regioisomers.
Another strategy involves the cleavage of the alkyl chain, which can be achieved through ozonolysis of the double bond. This reaction results in the formation of two smaller carbonyl compounds, which can then be further modified to create novel derivatives. For example, ozonolysis of 5,7-dimethyloct-6-en-1-yl acetate followed by reductive workup would yield 4-methyl-5-oxohexyl acetate and acetone. These fragments can serve as building blocks for the synthesis of new compounds.
The introduction of additional functional groups onto the alkyl chain is another important modification. This can be achieved through various reactions, such as epoxidation of the double bond, followed by ring-opening reactions to introduce diol functionalities. Halogenation of the double bond can also be performed to introduce vicinal dihalides, which can then be subjected to further transformations.
| Modification Strategy | Reagents and Conditions | Product Type | Potential Further Reactions |
| Selective Hydrogenation | H₂, Pd/C | Saturated Alkyl Acetate | Ester hydrolysis, oxidation |
| Isomerization | Acid or metal catalyst | Regioisomeric Alkenyl Acetates | Further functionalization of the double bond |
| Ozonolysis | 1. O₃, 2. Me₂S or Zn/H₂O | Carbonyl Fragments | Wittig reaction, aldol (B89426) condensation |
| Epoxidation | m-CPBA | Epoxide | Ring-opening with nucleophiles |
| Halogenation | Br₂, Cl₂ | Vicinal Dihalide | Elimination, nucleophilic substitution |
These structural modifications of the alkyl chain provide a powerful tool for generating a library of 5,7-dimethyloct-6-en-1-yl acetate analogues with diverse chemical and physical properties.
Functional Group Interconversions on the Octane (B31449) Skeleton
The octane skeleton of 5,7-dimethyloct-6-en-1-yl acetate possesses two primary functional groups: the acetate ester and the terminal double bond. These groups serve as handles for a wide array of functional group interconversions, allowing for the synthesis of a variety of derivatives.
The acetate ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 5,7-dimethyloct-6-en-1-ol (citronellol). This alcohol is a versatile intermediate that can be oxidized to the corresponding aldehyde, 5,7-dimethyloct-6-en-1-al (citronellal), or further to the carboxylic acid, 5,7-dimethyloct-6-en-1-oic acid. The alcohol can also be converted to other esters through reaction with different acyl chlorides or anhydrides, or to ethers via Williamson ether synthesis.
The terminal double bond is also a site of rich chemical reactivity. As mentioned previously, it can undergo hydrogenation, epoxidation, and halogenation. Furthermore, it can participate in addition reactions, such as hydroboration-oxidation to yield the corresponding anti-Markovnikov alcohol, or acid-catalyzed hydration to yield the Markovnikov alcohol. The double bond can also be cleaved via ozonolysis or dihydroxylated using reagents like osmium tetroxide or potassium permanganate (B83412) to form a diol.
| Starting Functional Group | Reaction | Reagents | Product Functional Group |
| Acetate Ester | Hydrolysis | H⁺ or OH⁻ | Alcohol |
| Alcohol | Oxidation | PCC, DMP | Aldehyde |
| Alcohol | Oxidation | CrO₃, H₂SO₄ | Carboxylic Acid |
| Alcohol | Esterification | RCOCl, pyridine | Ester |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Dihydroxylation | OsO₄, NMO | Diol |
| Alkene | Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde/Ketone |
These functional group interconversions allow for the synthesis of a wide range of derivatives with different polarities, reactivities, and potential biological activities.
Exploration of Stereoisomeric Derivatives
5,7-Dimethyloct-6-en-1-yl acetate possesses a chiral center at the C5 position, meaning it can exist as two enantiomers: (R)-5,7-dimethyloct-6-en-1-yl acetate and (S)-5,7-dimethyloct-6-en-1-yl acetate. The synthesis and study of these stereoisomeric derivatives are crucial as they can exhibit different biological activities and sensory properties.
The synthesis of enantiomerically pure derivatives often starts from enantiomerically pure precursors, such as (R)- or (S)-citronellol. These chiral alcohols can be obtained from natural sources or through asymmetric synthesis. Once the chiral alcohol is obtained, it can be esterified to the corresponding acetate without affecting the stereocenter.
Another approach to obtaining stereoisomeric derivatives is through chiral resolution of a racemic mixture of 5,7-dimethyloct-6-en-1-yl acetate. This can be achieved using enzymatic methods, where a lipase (B570770) selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted. The resulting mixture of the unreacted acetate and the alcohol can then be separated.
The introduction of new stereocenters is also a key area of exploration. For example, the epoxidation of the double bond in (R)- or (S)-5,7-dimethyloct-6-en-1-yl acetate will result in the formation of two diastereomers. The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts.
| Stereoisomer | Starting Material | Key Synthetic Step | Characterization |
| (R)-5,7-dimethyloct-6-en-1-yl acetate | (R)-Citronellol | Acetylation | Chiral GC, Optical Rotation |
| (S)-5,7-dimethyloct-6-en-1-yl acetate | (S)-Citronellol | Acetylation | Chiral GC, Optical Rotation |
| Diastereomeric Epoxides | (R)- or (S)-5,7-dimethyloct-6-en-1-yl acetate | Epoxidation | NMR, X-ray crystallography |
The exploration of stereoisomeric derivatives is essential for understanding the structure-activity relationships of these compounds and for the development of stereospecific applications.
Systematic Study of Structure-Reactivity Relationships in Chemically Modified Analogues
A systematic study of the structure-reactivity relationships of chemically modified analogues of 5,7-dimethyloct-6-en-1-yl acetate is crucial for predicting their chemical behavior and for designing new molecules with desired properties. This involves synthesizing a series of analogues with systematic variations in their structure and then evaluating their reactivity in a particular chemical transformation.
For example, to study the effect of the alkyl chain on the reactivity of the ester group, a series of analogues with varying chain lengths and branching patterns could be synthesized. The rate of hydrolysis of the acetate group in these analogues could then be measured under controlled conditions. This would provide insight into how the steric and electronic properties of the alkyl chain influence the susceptibility of the ester to nucleophilic attack.
Similarly, to investigate the influence of the functional group at the 1-position on the reactivity of the double bond, a series of derivatives with different functional groups (e.g., alcohol, aldehyde, carboxylic acid) could be prepared. The rate of a specific reaction at the double bond, such as epoxidation or hydrogenation, could then be compared across this series.
| Structural Variation | Reaction Studied | Parameter Measured | Expected Trend |
| Alkyl chain length | Ester hydrolysis | Rate constant | Slower rates for longer/bulkier chains |
| Functional group at C1 | Epoxidation of alkene | Rate constant | Electron-withdrawing groups may decrease rate |
| Stereochemistry at C5 | Ring-closing metathesis | Diastereoselectivity | Different stereoisomers may favor different cyclization pathways |
By systematically modifying the structure of 5,7-dimethyloct-6-en-1-yl acetate and quantifying the resulting changes in reactivity, it is possible to develop a deeper understanding of the factors that govern the chemical behavior of this class of compounds. This knowledge can then be applied to the rational design of new derivatives with tailored reactivity for specific applications.
Theoretical and Computational Studies on 5,7 Dimethyloct 6 En 1 Yl Acetate and 5,7 Dimethyloct 6 En 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov For 5,7-dimethyloct-6-en-1-ol and its acetate (B1210297) ester, these studies can elucidate key aspects of their reactivity and stability.
A primary focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
For instance, theoretical calculations could reveal how the addition of the acetate group affects the electronic properties. The electron-withdrawing nature of the acetyl group would be expected to lower the energy of both the HOMO and LUMO of the acetate compared to the alcohol, potentially altering its reactivity profile.
Table 1: Hypothetical Frontier Orbital Energies (in eV) Calculated at the B3LYP/6-31G(d) Level of Theory
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5,7-Dimethyloct-6-en-1-ol | -6.5 | 1.5 | 8.0 |
| 5,7-Dimethyloct-6-en-1-yl Acetate | -6.8 | 1.2 | 8.0 |
Energetic calculations also provide the total electronic energy, which can be used to compare the relative stability of different isomers or conformers. By calculating the energies of reactants, products, and transition states, the thermodynamics and kinetics of reactions can be predicted. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for electronic properties, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics (force fields) to simulate the movement of atoms over time. researchgate.net This allows for the exploration of the conformational space available to flexible molecules like 5,7-dimethyloct-6-en-1-ol and its acetate.
The long carbon chain in these molecules can adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. nih.gov This is crucial as the three-dimensional shape of a molecule can significantly influence its biological activity or physical properties. The simulation tracks the trajectory of each atom, revealing how different parts of the molecule twist and bend, such as the rotation around the C-O bond or the flexibility of the octene chain.
Furthermore, MD simulations can model intermolecular interactions. By simulating multiple molecules in a box, one can study how they interact with each other or with solvent molecules. This is vital for understanding properties like solubility, boiling point, and how these molecules might interact with biological receptors or other chemical species in a mixture. mdpi.com
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For example, the esterification of 5,7-dimethyloct-6-en-1-ol to form 5,7-dimethyloct-6-en-1-yl acetate can be modeled to understand the precise pathway of the reaction. mdpi.com This reaction is typically acid-catalyzed and involves several steps, including protonation of the carboxylic acid (or anhydride), nucleophilic attack by the alcohol, and subsequent elimination of water. mdpi.comyoutube.com
Quantum chemical methods can be used to locate the transition state (TS) for each elementary step of the reaction. A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. nih.gov By calculating the energy of the reactants, the transition state, and the products, the activation energy (Ea) can be determined.
Table 2: Hypothetical Calculated Activation Energies for the Acid-Catalyzed Esterification of 5,7-Dimethyloct-6-en-1-ol with Acetic Anhydride
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Nucleophilic Attack | Protonated Anhydride + Alcohol | TS1 | Tetrahedral Intermediate | 15.2 |
| Water Elimination | Tetrahedral Intermediate | TS2 | Ester + Water | 12.5 |
Analyzing the geometry of the transition state provides insight into the bond-making and bond-breaking processes. For the esterification reaction, the TS analysis would show the partial formation of the new C-O bond from the alcohol and the partial breaking of the C-O bond in the anhydride.
In Silico Design of Novel Synthetic Routes and Catalysts
Building on reaction mechanism analysis, computational methods can be used to design new synthetic routes or optimize existing ones. mdpi.com By modeling different reaction conditions, reagents, or catalysts, researchers can predict which changes would lead to higher yields, better selectivity, or milder reaction conditions.
For the synthesis of 5,7-dimethyloct-6-en-1-ol itself, which might involve steps like Grignard reactions or Wittig reactions, computational modeling could help in selecting the most efficient reagents. For its esterification, different catalysts could be screened in silico. For example, the efficacy of various Lewis acids or solid acid catalysts could be compared by calculating the activation energies they induce for the reaction. researchgate.net A catalyst that lowers the activation barrier more effectively would be predicted to be more efficient. mdpi.com
This predictive power accelerates the research and development process, reducing the need for extensive and costly trial-and-error experimentation in the lab.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR shifts)
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. nih.gov After optimizing the molecular geometry using methods like DFT, the same level of theory can be used to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. comporgchem.com
The calculated NMR chemical shifts (¹H and ¹³C) can be compared to experimental spectra to confirm the structure of a newly synthesized compound or to distinguish between different isomers. nih.gov For 5,7-dimethyloct-6-en-1-yl acetate, calculations could predict the downfield shift of the protons on the carbon adjacent to the new ester oxygen compared to their position in the parent alcohol.
Similarly, calculated IR spectra can help in identifying characteristic functional groups. The calculation would predict a strong absorption band around 1740 cm⁻¹ for the C=O stretch of the ester group in 5,7-dimethyloct-6-en-1-yl acetate, which would be absent in the spectrum of 5,7-dimethyloct-6-en-1-ol. The alcohol, in turn, would show a characteristic broad O-H stretching vibration around 3300 cm⁻¹. mdpi.com
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Compound | Spectroscopic Feature | Calculated Value | Experimental Value |
| 5,7-Dimethyloct-6-en-1-ol | O-H stretch (IR, cm⁻¹) | 3350 | 3345 |
| 5,7-Dimethyloct-6-en-1-yl Acetate | C=O stretch (IR, cm⁻¹) | 1735 | 1740 |
| 5,7-Dimethyloct-6-en-1-yl Acetate | ¹H NMR (H on C1, ppm) | 4.10 | 4.05 |
This synergy between computational prediction and experimental measurement provides a robust framework for chemical analysis and discovery. nih.gov
Emerging Research Directions and Methodological Advancements in 5,7 Dimethyloct 6 En 1 Yl Acetate Chemistry
Novel Catalytic Systems for Enantioselective and Efficient Synthesis
The synthesis of specific enantiomers of chiral fragrance compounds such as 5,7-dimethyloct-6-en-1-yl acetate (B1210297) is of paramount importance, as different enantiomers can exhibit distinct olfactory properties. Traditional synthesis often results in racemic mixtures, requiring challenging separation processes. Modern research is focused on developing novel catalytic systems that can directly produce the desired enantiomer with high selectivity and efficiency.
Organocatalysis and transition-metal catalysis are two leading approaches. Chiral organocatalysts, such as BINAM-based selenophosphoramides, have shown success in the enantioselective carbosulfenylation of alkenes, a reaction type that can be adapted for building the backbone of branched esters. aocs.org Similarly, rhodium-based catalysts are being explored for the enantioselective conjugate addition of boryl nucleophiles to unsaturated ketones, a method that can create key stereocenters in the molecule with high enantiomeric ratios (er >99:1). researchgate.net These methods offer pathways to chiral intermediates that can be converted to the final ester.
The development of these catalytic systems involves meticulous optimization of reaction parameters, including the catalyst structure, solvent, temperature, and nature of the starting materials. The goal is to achieve high yields and exceptional enantioselectivity, thereby minimizing waste and eliminating the need for costly chiral resolution steps.
Table 1: Comparison of Emerging Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Reaction Type | Key Advantages | Reported Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Rhodium-based Complex | Conjugate Addition | High yield, excellent enantioselectivity for creating C-C bonds. | >99:1 | researchgate.net |
| Chiral Selenophosphoramide | Carbosulfenylation | High diastereospecificity and enantioselectivity for unactivated alkenes. | High | aocs.org |
| Copper Radical Oxidase / Ene Reductase | Bienzymatic Cascade | High enantiomeric excess from simple starting materials like geraniol (B1671447). | 96.9% ee | rsc.org |
Chemoenzymatic Approaches to Enantiopure Compounds
Chemoenzymatic synthesis, which combines the strengths of chemical and biological catalysis, offers a powerful strategy for producing enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their corresponding esters due to their high enantioselectivity and ability to function under mild reaction conditions. nih.govmdpi.com
For the synthesis of enantiomerically enriched 5,7-dimethyloct-6-en-1-yl acetate, a common approach is the enzymatic kinetic resolution (EKR) of the precursor alcohol, 5,7-dimethyloct-6-en-1-ol. In this process, a lipase (B570770) selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This allows for the separation of the fast-reacting ester from the slow-reacting alcohol, both in high enantiomeric purity. nih.govresearchgate.net
Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are particularly favored in industrial applications. rsc.org Immobilization enhances enzyme stability, simplifies catalyst recovery and reuse, and makes the process more amenable to continuous operation. rsc.orgnih.gov Research has shown that Novozym 435 can effectively catalyze the synthesis of various terpene esters, including citronellyl acetate, a structurally related compound. nih.govscirp.org The choice of acyl donor (e.g., vinyl acetate vs. acetic acid) and solvent can significantly impact reaction rates and selectivity. nih.govnih.gov
Table 2: Performance of Different Lipases in Kinetic Resolution
| Enzyme | Reaction Type | Substrate Type | Key Finding | Reference |
|---|---|---|---|---|
| Novozym 435 (Immobilized CALB) | Hydrolysis / Transesterification | Aromatic Esters | Demonstrated outstanding selectivity (E > 3000) for certain butyrate (B1204436) derivatives. | nih.gov |
| Pseudomonas fluorescens Lipase | Transesterification | Citronellol (B86348) | Identified as an optimal enzyme for citronellyl acetate synthesis in a solvent-free system. | researchgate.net |
| Black Cumin Seedling Lipase | Transesterification | Citronellol / Geranyl Acetate | Achieved a high yield (76.32%) for citronellyl acetate synthesis in n-hexane. | bibliotekanauki.plresearchgate.net |
| Mucor miehei Lipase | Esterification | Citronellol / Acetic Acid | Yield improved fourfold in a fed-batch system to overcome acetic acid inhibition. | nih.gov |
Integration with Flow Chemistry and Sustainable Synthesis Principles
The shift towards more sustainable and efficient manufacturing has led to the increasing adoption of continuous flow chemistry in the synthesis of fine chemicals, including fragrance esters. chromatographyonline.com Flow reactors, such as microreactors or packed-bed reactors, offer significant advantages over traditional batch processes. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scalability. uc.pt
For the synthesis of compounds like 5,7-dimethyloct-6-en-1-yl acetate, flow chemistry can be integrated with both chemical and enzymatic catalysis. For instance, a packed-bed reactor containing an immobilized lipase like Novozym 435 can be used for the continuous esterification of the corresponding alcohol. acs.org This setup not only improves productivity but also enhances the operational stability of the enzyme. nih.gov Studies on similar terpene epoxidations have shown that catalyst productivity in a continuous flow regime can be more than double that of a batch process. acs.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Ester Production
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | Significant reduction in processing time. mdpi.com |
| Heat & Mass Transfer | Often limited, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio | Better reaction control and safety. uc.pt |
| Productivity | Lower space-time yield | Higher space-time yield, easily scalable by numbering-up. scielo.br | Increased output for the same reactor volume. acs.org |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small hold-up volume | Reduced risk of thermal runaways. uc.pt |
| Process Control | Less precise, concentration/temperature gradients | Precise control over residence time, temperature, and mixing | Improved reproducibility and selectivity. chromatographyonline.com |
Advanced Analytical Methodologies for Characterization in Complex Matrices
The accurate characterization and quantification of 5,7-dimethyloct-6-en-1-yl acetate, especially its enantiomeric composition, in complex matrices like essential oils or reaction mixtures, requires sophisticated analytical techniques. Gas chromatography (GC) is the cornerstone for analyzing volatile fragrance compounds. nih.gov For chiral analysis, specialized chiral stationary phases (CSPs), often based on derivatized cyclodextrins, are employed in GC columns to separate enantiomers. nih.govgcms.cz Derivatizing the corresponding alcohol to its acetate ester can enhance volatility and improve chromatographic separation. nih.gov
To overcome the limitations of single-column GC, such as co-elution in highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool. researchgate.net GC×GC provides greatly enhanced peak capacity and resolution by subjecting the effluent from a primary column to a second, orthogonal separation on a shorter, faster column. researchgate.netchromatographyonline.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS allows for the confident identification of hundreds of compounds in a single run, providing cleaner mass spectra that are easier to match against libraries. leco.co.jp This is particularly useful for distinguishing between terpene isomers that have very similar mass spectra. chromatographyonline.com
Other techniques like supercritical fluid chromatography (SFC) are also gaining traction for chiral separations, offering an alternative to HPLC for certain acidic or challenging compounds. chiraltech.com
Table 4: Overview of Advanced Analytical Techniques
| Technique | Principle | Application for Branched Esters | Key Advantage |
|---|---|---|---|
| Chiral GC-MS | Separation of enantiomers on a chiral stationary phase followed by mass spectrometry detection. nih.gov | Quantification of (R) and (S) enantiomers of the target acetate. | Direct analysis of enantiomeric excess (ee). nih.gov |
| GC×GC-TOF-MS | Comprehensive two-dimensional separation coupled with high-speed mass spectrometry. researchgate.net | Resolving the target compound from isomers and matrix components in complex samples (e.g., essential oils). | Superior peak resolution and confident compound identification. leco.co.jp |
| Chiral SFC | Separation on a chiral stationary phase using a supercritical fluid as the mobile phase. chiraltech.com | Alternative method for separating chiral precursors or related acidic compounds. | Fast separations with reduced solvent consumption compared to HPLC. |
Future Perspectives in the Green Chemical Synthesis of Branched Aliphatic Esters and Alcohols
The future of chemical synthesis for the fragrance industry is intrinsically linked to the principles of green and sustainable chemistry. researchgate.net The goal is to design products and processes that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. gcms.cz
For branched aliphatic esters and alcohols, this translates into several key research directions:
Renewable Feedstocks: Moving away from petrochemical-based starting materials towards bio-based resources is a primary objective. Terpenes, which are naturally abundant, serve as excellent renewable building blocks for fragrance synthesis.
Biocatalysis and Biomimetic Catalysts: Expanding the toolkit of industrial enzymes and developing catalysts that mimic the high selectivity of natural enzymes will be crucial. researchgate.net This will enable the synthesis of complex chiral molecules under mild, environmentally benign conditions.
Circular Economy Principles: Designing processes where waste is minimized and by-products are valorized will become increasingly important. This includes the efficient recycling of catalysts and solvents.
Energy Efficiency: The adoption of energy-efficient technologies, such as flow chemistry, microwave irradiation, and ultrasound-assisted synthesis, will help reduce the carbon footprint of chemical manufacturing. nih.gov
Designing for Degradability: A long-term goal is the creation of new fragrance molecules that are not only effective and safe but also readily biodegradable, preventing their accumulation in the environment.
The integration of these green chemistry principles will not only lead to more environmentally friendly production methods for compounds like 5,7-dimethyloct-6-en-1-yl acetate but will also drive innovation, creating novel, sustainable molecules for the flavor and fragrance industry. mdpi.com
Q & A
Q. What experimental methods are recommended for quantifying acetic acid in complex biological mixtures?
Acetic acid concentration in mixtures (e.g., bacterial fermentation broth) can be determined via titration with sodium hydroxide (NaOH) using phenolphthalein as an indicator. Key steps include:
- Standardizing NaOH solution to ensure accuracy.
- Performing triplicate titrations to identify the equivalence point (color change from colorless to pink).
- Calculating molarity using stoichiometry:
This method yielded a 13.6% error in a study due to human error in endpoint determination, emphasizing the need for precise burette use . For higher precision, HPLC with UV detection (210 nm) is recommended, particularly in matrices with interfering compounds .
Q. How can the chemical structure of 5,7-dimethyloct-6-en-1-ol be verified?
Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the positions of methyl groups (C5, C7) and the double bond (C6-C7).
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (CHO) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detection of hydroxyl (-OH) and alkene (C=C) functional groups. Comparative analysis with databases like NIST Chemistry WebBook ensures alignment with reference spectra .
Advanced Research Questions
Q. How do proteomic changes in Acetobacter species under acetic acid stress inform metabolic engineering strategies?
Proteomic studies using 2D-PAGE and mass spectrometry reveal:
- Upregulation of glutamine synthetase to neutralize intracellular pH via ammonia release.
- Downregulation of oxidoreductases (e.g., NADH:flavin oxidoreductase), indicating metabolic trade-offs between acid production and oxidative stress.
- Aconitase suppression , which reduces tricarboxylic acid (TCA) cycle activity, redirecting carbon flux toward acetic acid synthesis. Engineering strains to overexpress glutamine synthetase while stabilizing oxidoreductase activity could enhance acid tolerance and yield .
Q. What methodologies resolve contradictions in reported enzyme activities under acidic conditions?
Discrepancies in enzyme behavior (e.g., PQQ-dependent alcohol dehydrogenase activity) arise from:
- pH-dependent conformational changes , altering substrate binding.
- Metabolic flux analysis (MFA) : Quantifying intracellular reaction rates under varying pH (e.g., using C-labeled substrates).
- Kinetic assays at controlled pH (2.5–4.5) with inhibitors like cyanide to isolate specific pathways. MFA in Acetobacter pasteurianus showed a 30% increase in ethanol-to-acetate flux at pH 3.0 compared to pH 5.0, reconciling divergent literature reports .
Q. How can metabolic flux analysis optimize acetic acid production in engineered bacterial strains?
Steps for MFA implementation :
- Construct a genome-scale metabolic model including ethanol oxidation, TCA cycle, and stress-response pathways.
- Measure extracellular metabolites (e.g., glucose, acetate) via HPLC.
- Calculate flux distributions using matrix algebra:
where = net metabolite formation rates, = stoichiometric matrix, = reaction rates.
In A. pasteurianus, MFA revealed that overexpressing PQQ-ADH increased ethanol-to-acetate flux by 45% but reduced biomass yield by 20%, highlighting trade-offs .
Experimental Design & Data Analysis
Q. What statistical approaches validate reproducibility in acetic acid quantification studies?
- Standard deviation (SD) : Calculate across triplicate trials (e.g., SD = 0.0430 M in titration experiments) .
- ANOVA : Compare group means (e.g., acid yields across bacterial strains).
- Principal Component Analysis (PCA) : Identify outliers in proteomic datasets. A study using PCA reduced 50 proteomic variables to 3 principal components, explaining 85% of variance in acid-stressed A. aceti .
Q. How to design experiments assessing the impact of 5,7-dimethyloct-6-en-1-ol on microbial membranes?
- Membrane permeability assays : Use fluorescent probes (e.g., Nile Red) to monitor lipid bilayer integrity.
- Lipidomics : LC-MS/MS to quantify phosphatidylethanolamine and cardiolipin changes.
- Minimum Inhibitory Concentration (MIC) : Determine the compound’s bactericidal threshold. A recent protocol reported a 2.5 mM MIC for E. coli, correlating with 40% reduction in membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
